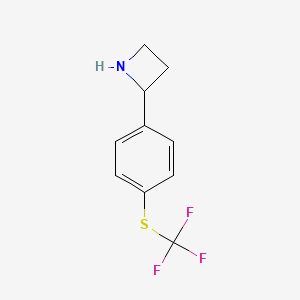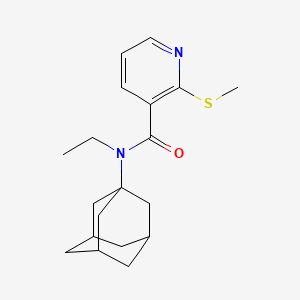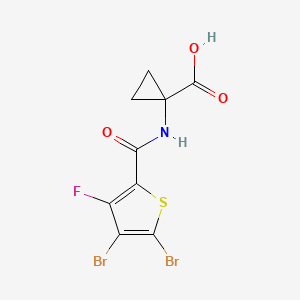
2-(4-((Trifluoromethyl)thio)phenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of ethyl 4,4,4-trifluoroacetoacetate.
Formation of Enamine: The ethyl 4,4,4-trifluoroacetoacetate is treated with a primary amine in the presence of acetic acid to yield the corresponding enamine.
Reduction: The enamine is then reduced using sodium borohydride to afford the corresponding 3-alkylamino-4,4,4-trifluorobutan-1-ol.
Cyclization: The final step involves cyclization to form the azetidine ring, resulting in the formation of this compound.
Análisis De Reacciones Químicas
2-(4-((Trifluoromethyl)thio)phenyl)azetidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or cyclic products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .
Aplicaciones Científicas De Investigación
2-(4-((Trifluoromethyl)thio)phenyl)azetidine has several applications in scientific research, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine involves its interaction with specific molecular targets and pathways . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
2-(4-((Trifluoromethyl)thio)phenyl)azetidine can be compared with other azetidine derivatives and trifluoromethylthio-substituted compounds . Similar compounds include:
2-(4-(Trifluoromethyl)phenyl)azetidine: Lacks the thio group, resulting in different chemical reactivity and biological activity.
2-(4-((Trifluoromethyl)thio)phenyl)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in ring strain and reactivity.
2-(4-((Trifluoromethyl)thio)phenyl)aziridine: Features an aziridine ring, which is more strained and reactive compared to the azetidine ring.
The unique combination of the azetidine ring and the trifluoromethylthio group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H10F3NS |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethylsulfanyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
Clave InChI |
GWWLHOGCMDFUKP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=CC=C(C=C2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)



![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)

![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)
